molecular formula C6H8O2 B153066 Methyl pent-3-ynoate CAS No. 22377-43-1

Methyl pent-3-ynoate

Cat. No. B153066
CAS RN: 22377-43-1
M. Wt: 112.13 g/mol
InChI Key: UMYFLLZNADNNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl pent-3-ynoate is a chemical compound with the molecular formula C6H8O2. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. However, it also has various scientific research applications, including its use in organic synthesis, as a reagent in chemical reactions, and as a building block for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of methyl pent-3-ynoate is not well understood. However, it is believed to act as a nucleophile and electrophile in various chemical reactions.

Biochemical And Physiological Effects

Methyl pent-3-ynoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound with low toxicity.

Advantages And Limitations For Lab Experiments

One advantage of using methyl pent-3-ynoate in lab experiments is its low toxicity and relative safety. It is also a versatile reagent that can be used in various chemical reactions. However, one limitation is its high cost compared to other reagents.

Future Directions

1. Further investigation into the mechanism of action of methyl pent-3-ynoate in chemical reactions.
2. Development of more efficient and cost-effective methods for the synthesis of methyl pent-3-ynoate.
3. Exploration of the potential use of methyl pent-3-ynoate in the synthesis of new pharmaceuticals and agrochemicals.
4. Investigation into the potential use of methyl pent-3-ynoate in the development of new materials, such as polymers and coatings.
5. Development of new applications for methyl pent-3-ynoate in the fragrance industry.

Synthesis Methods

Methyl pent-3-ynoate can be synthesized through various methods, including the reaction of acetylene with pent-3-en-2-one in the presence of a palladium catalyst. Another method involves the reaction of methyl propiolate with pent-3-en-2-one in the presence of a base.

Scientific Research Applications

Methyl pent-3-ynoate has various scientific research applications, including its use as a reagent in organic synthesis. It is commonly used as a building block for the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals.

properties

CAS RN

22377-43-1

Product Name

Methyl pent-3-ynoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

methyl pent-3-ynoate

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h5H2,1-2H3

InChI Key

UMYFLLZNADNNSZ-UHFFFAOYSA-N

SMILES

CC#CCC(=O)OC

Canonical SMILES

CC#CCC(=O)OC

synonyms

Methyl Pent-3-ynoate

Origin of Product

United States

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